5-Ethynyl-1H-imidazole-4-carboxamide chemical structure and properties
5-Ethynyl-1H-imidazole-4-carboxamide chemical structure and properties
Topic: 5-Ethynyl-1H-imidazole-4-carboxamide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Aglycone Scaffold
5-Ethynyl-1H-imidazole-4-carboxamide (EICA Aglycone) is the functional heterocyclic base of the potent antiviral and antimetabolite nucleoside EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). While EICAR itself is a structural analogue of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), the aglycone represents the critical pharmacophore responsible for the compound's steric and electronic interactions within the active sites of target enzymes, specifically Inosine Monophosphate Dehydrogenase (IMPDH), once metabolically activated.
This guide dissects the chemical architecture, synthetic pathways, and physiochemical properties of the aglycone. It addresses the challenge of tautomeric instability and provides a validated roadmap for its synthesis and characterization, essential for researchers developing next-generation nucleoside analogues.
Chemical Structure & Physiochemical Properties[1][2][3]
Structural Identity and Tautomerism
The compound consists of an imidazole ring substituted at the 4- and 5-positions. Due to the rapid migration of the proton on the ring nitrogens (N1 and N3), 5-ethynyl-1H-imidazole-4-carboxamide exists in dynamic equilibrium with its tautomer, 4-ethynyl-1H-imidazole-5-carboxamide. In solution, these forms are indistinguishable unless the N1-position is substituted (e.g., glycosylated).
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Systematic Name: 5-Ethynyl-1H-imidazole-4-carboxamide
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Tautomer: 4-Ethynyl-1H-imidazole-5-carboxamide
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CAS Number: 126004-16-8 (Generic for the aglycone base)
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Molecular Formula: C₆H₅N₃O
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Molecular Weight: 135.12 g/mol
Physiochemical Data Table
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon prolonged exposure to light/air. |
| Melting Point | > 200°C (dec.)[1] | Decomposes without distinct melting; typical of polar imidazoles. |
| Solubility | DMSO, DMF (High); Water (Low/Moderate) | Solubility improves in acidic media due to protonation of the imidazole ring. |
| pKa (Calculated) | ~8.5 (Imidazole NH), ~13 (Amide) | The ethynyl group exerts an electron-withdrawing effect, slightly lowering pKa vs. AICA. |
| UV Absorption | Characteristic of conjugated imidazole-alkyne systems. | |
| Stability | Air/Moisture Stable (Solid) | The terminal alkyne is susceptible to oxidation or polymerization if uncapped in solution. |
Synthetic Methodology
The synthesis of 5-ethynyl-1H-imidazole-4-carboxamide is non-trivial due to the high polarity of the imidazole ring and the reactivity of the ethynyl group. The most robust route utilizes 5-aminoimidazole-4-carboxamide (AICA) as the starting material, proceeding through a diazonium intermediate to the iodo-derivative, followed by Sonogashira coupling.
Validated Synthetic Pathway (Graphviz)
Figure 1: Step-wise synthetic route from AICA to 5-Ethynyl-1H-imidazole-4-carboxamide via iodination and palladium-catalyzed cross-coupling.
Detailed Protocol
Step 1: Preparation of 5-Iodoimidazole-4-carboxamide
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Diazotization: Suspend 5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl) in 2N HCl at 0°C. Add aqueous NaNO₂ dropwise while maintaining the temperature below 5°C. The solution will turn yellow/orange as the diazonium salt forms.
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Iodination: After 30 minutes, add a solution of Potassium Iodide (KI) in water. A dark precipitate forms immediately. Stir at room temperature for 2 hours.
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Purification: Neutralize with saturated NaHCO₃ to pH 7. Collect the solid by filtration.[2] Recrystallize from ethanol/water to yield 5-iodoimidazole-4-carboxamide.
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Checkpoint: Verify by ¹H NMR (absence of amino protons, shift in imidazole C2-H).
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Step 2: Sonogashira Coupling
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Reagents: Dissolve 5-iodoimidazole-4-carboxamide in anhydrous DMF. Add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and CuI (10 mol%).
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Coupling: Add triethylamine (3 eq) and trimethylsilylacetylene (TMS-acetylene, 1.5 eq). Flush with Argon.
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Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (the product will be less polar than the starting material).
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Workup: Evaporate DMF under reduced pressure. Partition residue between Ethyl Acetate and Water. Dry the organic layer and concentrate.
Step 3: Deprotection
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Dissolve the TMS-intermediate in Methanol.
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Add K₂CO₃ (0.5 eq) and stir at room temperature for 1 hour.
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Isolation: Neutralize with acetic acid, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure aglycone.
Mechanism of Action & Biological Logic
The aglycone itself is a prodrug scaffold . It is biologically inert until it enters the purine salvage pathway. The structural similarity to hypoxanthine and adenine allows it to be recognized by phosphoribosyltransferases.[3]
Metabolic Activation Pathway (Graphviz)
Figure 2: Metabolic activation of the aglycone. The compound mimics purine bases, hijacking HGPRT/APRT to form the active nucleotide inhibitor.
Mechanistic Insight
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Salvage Pathway: The aglycone acts as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) or Adenine Phosphoribosyltransferase (APRT) . These enzymes transfer the phosphoribosyl group from PRPP to the N1-nitrogen of the imidazole.
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Target Inhibition: The resulting nucleotide (EICAR-MP) mimics Inosine Monophosphate (IMP). It binds tightly to the IMP binding site of IMPDH , forming a covalent adduct (in some cases) or a tight-binding complex, thereby blocking the conversion of IMP to XMP. This depletes the cellular pool of GTP, halting DNA/RNA synthesis.
Experimental Characterization Protocols
For researchers validating the synthesized compound, the following analytical signatures are required.
HPLC Analysis Method
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B).
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Detection: UV at 265 nm.
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Retention Time: The aglycone will elute earlier than the protected TMS-derivative but later than AICA due to the lipophilicity of the ethynyl group.
NMR Spectroscopy Expectations (DMSO-d₆)
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¹H NMR:
- ~12.5-13.0 ppm (Broad s, 1H, NH of imidazole).
- ~7.8 ppm (s, 1H, H-2 of imidazole).
- ~7.0-7.5 ppm (Broad d, 2H, CONH₂).
- ~4.2-4.5 ppm (s, 1H, Ethynyl C-H). Note: This proton may exchange or shift depending on concentration/water content.
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¹³C NMR:
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Distinct signals for the alkyne carbons (~75-85 ppm) and the carbonyl carbon (~165 ppm).
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References
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Minakawa, N., et al. (1990). "Synthesis and Antitumor Activities of 5-Ethynylimidazole-4-carboxamide and -carbonitrile Derivatives." Nucleosides and Nucleotides, 9(8), 1067-1078. Link
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Balzarini, J., et al. (1993). "EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide): A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis." Journal of Biological Chemistry, 268(33), 24591-24598. Link
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Samineni, R., et al. (2022).[4] "Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs." Chemical and Pharmaceutical Bulletin, 70(3), 220-225.[1][4] Link[1][4]
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Genini, D., et al. (2000). "Nucleotide requirements for the inhibition of IMP dehydrogenase by EICAR." Biochemical Pharmacology, 60(3), 371-377. Link
